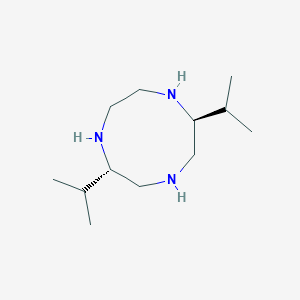
L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine is a peptide compound composed of five amino acids: leucine, valine, glutamine, and two additional leucine residues. This compound is part of a larger class of peptides known for their biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require stringent control of reaction conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Reduction reactions can modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or specific enzymes.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptides.
科学的研究の応用
L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. For instance, peptides can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the peptide’s structure and the biological context.
類似化合物との比較
Similar Compounds
Semaglutide: A polypeptide used for treating type 2 diabetes.
L-Leucyl-L-leucine methyl ester: Known for inducing apoptosis in certain immune cells.
Uniqueness
L-Leucyl-L-valyl-L-glutaminyl-L-leucyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential therapeutic applications.
特性
CAS番号 |
303030-75-3 |
|---|---|
分子式 |
C28H52N6O7 |
分子量 |
584.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H52N6O7/c1-14(2)11-18(29)24(36)34-23(17(7)8)27(39)31-19(9-10-22(30)35)25(37)32-20(12-15(3)4)26(38)33-21(28(40)41)13-16(5)6/h14-21,23H,9-13,29H2,1-8H3,(H2,30,35)(H,31,39)(H,32,37)(H,33,38)(H,34,36)(H,40,41)/t18-,19-,20-,21-,23-/m0/s1 |
InChIキー |
QAPHSOCPLDJIPF-JSSYZSAGSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
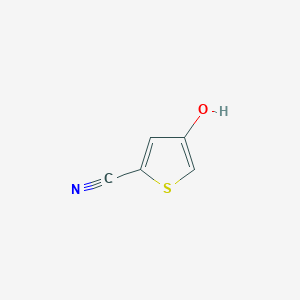
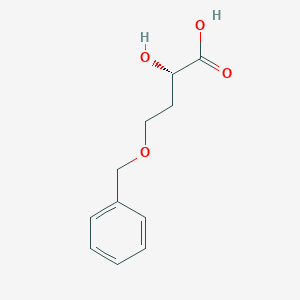

![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
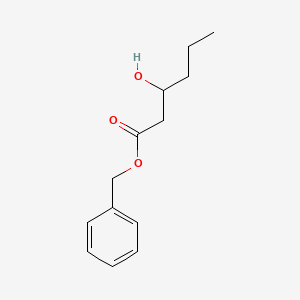
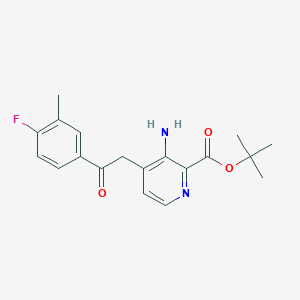
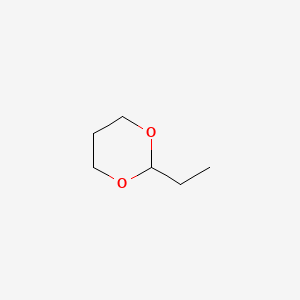
![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
